

Data Presentation: Comparative Efficacy of Known ALKBH5 Inhibitors

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Compound of Interest

Compound Name: **ALKBH5-IN-4**

Cat. No.: **B1623325**

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The following tables summarize the in vitro efficacy and cellular activity of several reported ALKBH5 inhibitors.

Table 1: In Vitro Enzymatic Inhibition of ALKBH5

Compound ID	Assay Type	IC50 (μM)
Compound 3	m6A antibody-based ELISA	0.84[1][2]
Compound 6	m6A antibody-based ELISA	1.79[1][2]
Compound 20m	Fluorescence polarization	0.021[3]
Citrate	Catalytic assay	~488[4][5][6]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound ID	Cell Line	Cancer Type	IC50 (μM)
Compound 3	HL-60	Leukemia	1.38 - 16.5[1]
CCRF-CEM	Leukemia	1.38 - 16.5[1]	
K562	Leukemia	1.38 - 16.5[1]	
Compound 6	HL-60	Leukemia	1.38 - 16.5[1]
CCRF-CEM	Leukemia	1.38 - 16.5[1]	
K562	Leukemia	1.38 - 16.5[1]	

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines for key assays used in the characterization of ALKBH5 inhibitors.

ALKBH5 Enzymatic Inhibition Assay (m6A Antibody-Based ELISA)

This assay quantifies the ability of a compound to inhibit the demethylation of an m6A-containing RNA substrate by recombinant ALKBH5.

- **Immobilization:** An m6A-containing RNA substrate is immobilized on the surface of a microplate well.
- **Enzymatic Reaction:** Recombinant human ALKBH5 is added to the wells in the presence of co-factors (Fe(II) and α-ketoglutarate) and varying concentrations of the test inhibitor. The reaction is allowed to proceed for a set time at a controlled temperature.
- **Detection:** The amount of remaining m6A is detected using a specific primary antibody against m6A, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- **Quantification:** A substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured. The signal is inversely proportional to the

activity of ALKBH5.

- Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

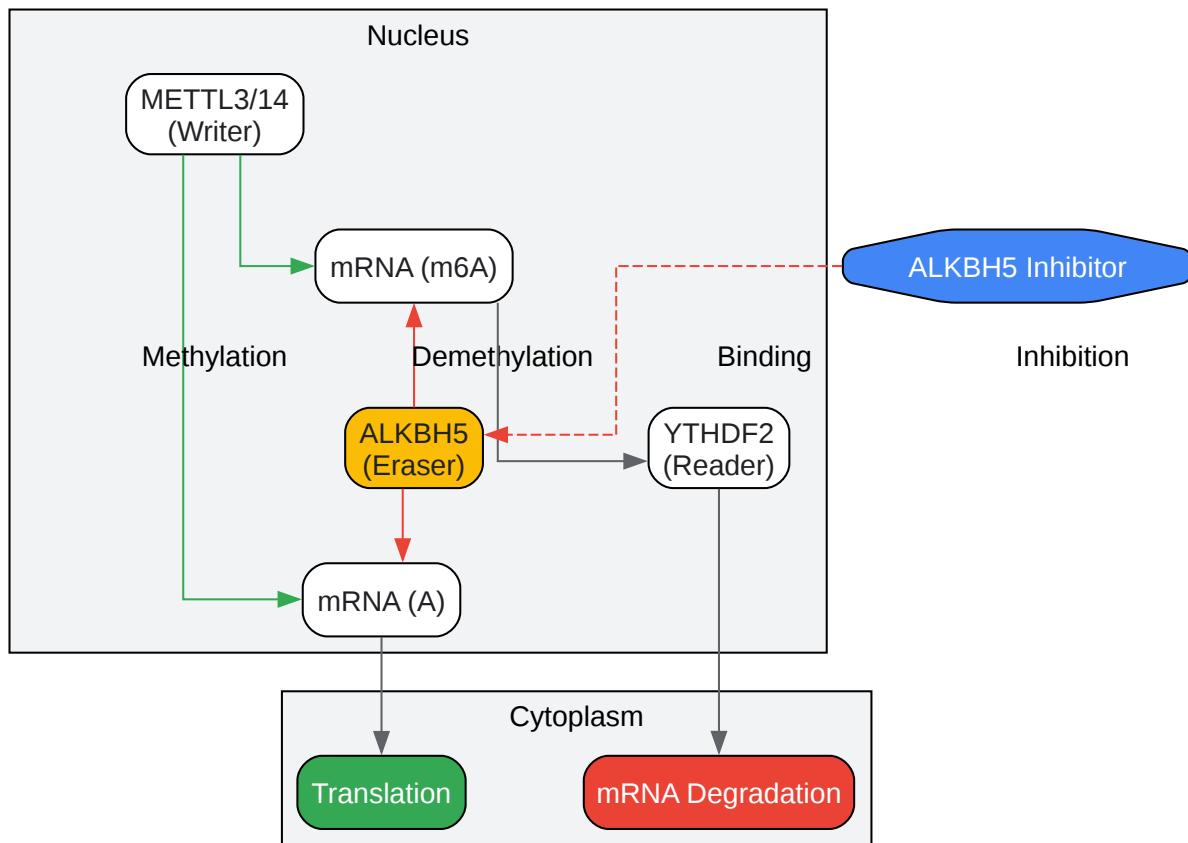
Cellular Thermal Shift Assay (CETSA)

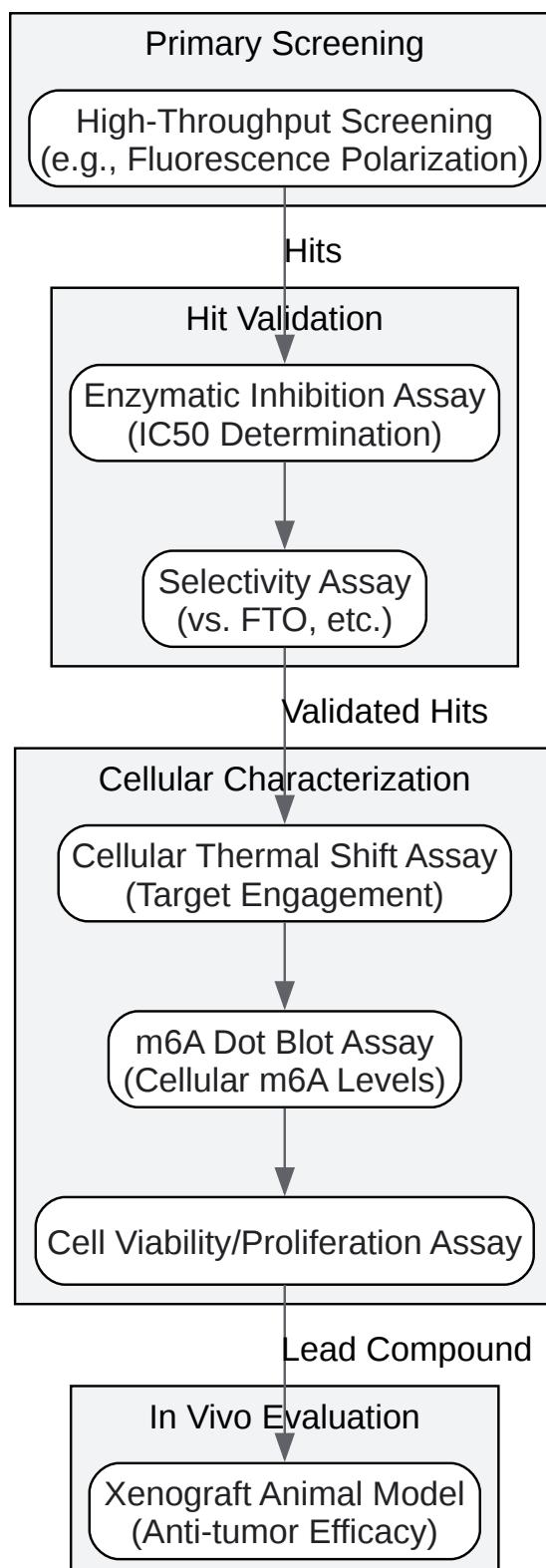
CETSA is used to verify the engagement of an inhibitor with its target protein within a cellular context.^[3] The principle is based on the ligand-induced thermal stabilization of the target protein.

- Cell Treatment: Intact cells (e.g., HepG2) are treated with the test compound or a vehicle control for a specified duration.^[3]
- Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
- Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
- Detection: The amount of soluble ALKBH5 in the supernatant is quantified by a suitable method, such as Western blotting or ELISA.
- Data Analysis: A melting curve is generated by plotting the amount of soluble ALKBH5 against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Mandatory Visualization Signaling Pathway of ALKBH5

The following diagram illustrates the role of ALKBH5 in RNA demethylation and its impact on gene expression.



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